molecular formula C18H28Br2O2 B12571066 Benzene, 1,3-bis[(6-bromohexyl)oxy]- CAS No. 194854-06-3

Benzene, 1,3-bis[(6-bromohexyl)oxy]-

Cat. No.: B12571066
CAS No.: 194854-06-3
M. Wt: 436.2 g/mol
InChI Key: WSAWZXVUQLCWLN-UHFFFAOYSA-N
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Description

Benzene, 1,3-bis[(6-bromohexyl)oxy]-: is an organic compound with the molecular formula C18H28Br2O2 It consists of a benzene ring substituted with two 6-bromohexyl groups at the 1 and 3 positions, connected through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,3-bis[(6-bromohexyl)oxy]- typically involves the reaction of 1,3-dihydroxybenzene with 6-bromohexanol in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

1,3-dihydroxybenzene+2(6-bromohexanol)K2CO3,DMFBenzene, 1,3-bis[(6-bromohexyl)oxy]-\text{1,3-dihydroxybenzene} + 2 \text{(6-bromohexanol)} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Benzene, 1,3-bis[(6-bromohexyl)oxy]-} 1,3-dihydroxybenzene+2(6-bromohexanol)K2​CO3​,DMF​Benzene, 1,3-bis[(6-bromohexyl)oxy]-

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Benzene, 1,3-bis[(6-bromohexyl)oxy]- can undergo nucleophilic substitution reactions due to the presence of bromine atoms. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3) in dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in acidic medium at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

Major Products:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of hexyl derivatives without bromine.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Medicine:

  • Explored for its potential as an intermediate in the synthesis of pharmaceutical compounds.

Industry:

  • Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Benzene, 1,3-bis[(6-bromohexyl)oxy]- involves its ability to undergo various chemical reactions due to the presence of reactive bromine atoms and ether linkages. These functional groups allow the compound to interact with different molecular targets, facilitating the formation of new chemical bonds and structures. The pathways involved include nucleophilic substitution, oxidation, and reduction, which are fundamental to its reactivity and applications.

Comparison with Similar Compounds

  • Benzene, 1,4-bis[(6-bromohexyl)oxy]-
  • Benzene, 1,2-bis[(6-bromohexyl)oxy]-
  • [(6-bromohexyl)oxy]benzene

Comparison:

  • Benzene, 1,3-bis[(6-bromohexyl)oxy]- is unique due to the specific positioning of the 6-bromohexyl groups at the 1 and 3 positions on the benzene ring, which influences its reactivity and physical properties.
  • Benzene, 1,4-bis[(6-bromohexyl)oxy]- has the 6-bromohexyl groups at the 1 and 4 positions, leading to different steric and electronic effects.
  • [(6-bromohexyl)oxy]benzene contains only one 6-bromohexyl group, resulting in different reactivity and applications.

This detailed article provides a comprehensive overview of Benzene, 1,3-bis[(6-bromohexyl)oxy]- and its significance in various fields

Properties

CAS No.

194854-06-3

Molecular Formula

C18H28Br2O2

Molecular Weight

436.2 g/mol

IUPAC Name

1,3-bis(6-bromohexoxy)benzene

InChI

InChI=1S/C18H28Br2O2/c19-12-5-1-3-7-14-21-17-10-9-11-18(16-17)22-15-8-4-2-6-13-20/h9-11,16H,1-8,12-15H2

InChI Key

WSAWZXVUQLCWLN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCCBr)OCCCCCCBr

Origin of Product

United States

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